Hippuryl-His-Leu-OH

Descripción

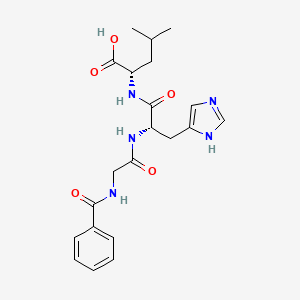

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXWBCKQYLBQKY-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953414 | |

| Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-(1H-imidazol-5-yl)propylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31373-65-6 | |

| Record name | Hippuryl-L-histidyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31373-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippuryl-histidyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031373656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-(1H-imidazol-5-yl)propylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-(N-benzoylglycyl)-L-histidyl]-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hippuryl-His-Leu-OH as a Substrate for Angiotensin-Converting Enzyme: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hippuryl-His-Leu-OH (HHL) as a substrate for the angiotensin-converting enzyme (ACE). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the biochemical properties of HHL, its interaction with ACE, and its application in enzyme activity assays. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction to Angiotensin-Converting Enzyme and this compound

Angiotensin-converting enzyme (ACE), a central component of the renin-angiotensin-aldosterone system (RAAS), plays a crucial role in blood pressure regulation. It is a zinc metalloprotease that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin, further contributing to its hypertensive effect. Given its physiological significance, ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases.

Hippuryl-L-Histidyl-L-Leucine (HHL) is a synthetic tripeptide that serves as a well-established and widely used substrate for in vitro ACE activity assays. The enzymatic cleavage of HHL by ACE yields two products: hippuric acid (HA) and the dipeptide L-Histidyl-L-Leucine (His-Leu). The quantification of either of these products forms the basis of various methods to determine ACE activity and to screen for potential ACE inhibitors.

Biochemical Properties and Kinetic Parameters

The interaction between ACE and its substrate HHL can be characterized by standard Michaelis-Menten kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. These parameters are crucial for designing and interpreting ACE inhibition studies.

The kinetic parameters of HHL hydrolysis by ACE can vary depending on the enzyme source (e.g., rabbit lung, canine heart, human serum) and the assay conditions (e.g., pH, temperature, presence of activators like chloride ions). A summary of reported kinetic values is presented in the table below.

| Enzyme Source | Assay Method | Km (mM) | Vmax | Reference |

| Canine Cardiac Tissue | HPLC-based | 1.34 ± 0.08 | 36.8 ± 11.5 x 10⁻¹⁰ M/min | [1] |

| Porcine Lung ACE | Colorimetric | 30.8 ± 0.1 x 10⁻⁶ M | 1.3 ± 0.01 x 10⁻⁶ mol/min | |

| Rabbit Lung ACE | Not Specified | 1.0 - 1.5 | Not Specified | |

| Serum | Spectrophotometric | 0.9 | Not Specified |

Enzymatic Reaction of ACE with HHL

The catalytic mechanism of ACE involves a zinc ion at the active site which, along with key amino acid residues, facilitates the hydrolysis of the peptide bond between histidine and leucine in the HHL substrate. The reaction results in the formation of hippuric acid and His-Leu.

Experimental Protocols for ACE Activity Assays

The measurement of ACE activity using HHL as a substrate is commonly performed using spectrophotometric or High-Performance Liquid Chromatography (HPLC) based methods.

Spectrophotometric Assay

This method is based on the quantification of the product, hippuric acid, which absorbs ultraviolet (UV) light at a specific wavelength. A common variation involves the extraction of hippuric acid into an organic solvent before measurement.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)

-

This compound (HHL)

-

Sodium Borate Buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 300 mM)

-

Hydrochloric Acid (HCl) (e.g., 1 M)

-

Ethyl Acetate

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HHL in the sodium borate buffer.

-

Prepare a solution of ACE in the same buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine a specific volume of the HHL solution with the ACE solution.

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor solution before adding the substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a defined volume of HCl.

-

-

Extraction of Hippuric Acid:

-

Add ethyl acetate to the reaction mixture and vortex thoroughly to extract the hippuric acid.

-

Centrifuge to separate the organic and aqueous phases.

-

-

Quantification:

-

Carefully transfer the upper organic layer (containing hippuric acid) to a clean tube.

-

Evaporate the ethyl acetate, for example, by heating in a water bath.

-

Re-dissolve the dried hippuric acid in a suitable buffer or deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the concentration of hippuric acid produced using a standard curve. The ACE activity is proportional to the amount of hippuric acid formed per unit time.

-

HPLC-Based Assay

The HPLC method offers higher specificity and sensitivity by separating the product (hippuric acid) from the substrate (HHL) and other components in the reaction mixture before quantification.

Materials:

-

Same as for the spectrophotometric assay.

-

HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase).

-

Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).

Procedure:

-

Reagent Preparation and Enzyme Reaction:

-

Follow steps 1 and 2 as described in the spectrophotometric assay.

-

-

Reaction Termination:

-

Stop the reaction by adding HCl.

-

-

Sample Preparation for HPLC:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject a specific volume of the sample onto the HPLC column.

-

Elute the components using an appropriate mobile phase and flow rate.

-

Detect the hippuric acid peak at 228 nm.

-

-

Quantification:

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

ACE is a key enzyme in the RAAS, a hormonal cascade that regulates blood pressure and fluid balance. Understanding this pathway is essential for contextualizing the role of ACE and the significance of its inhibition.

The pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE then converts angiotensin I into the biologically active angiotensin II. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion from the adrenal cortex, and increased sodium and water retention by the kidneys, all of which contribute to an increase in blood pressure.

Conclusion

This compound remains a cornerstone substrate for the in vitro assessment of angiotensin-converting enzyme activity. Its well-characterized kinetics and the availability of robust assay methodologies, including both spectrophotometric and HPLC-based approaches, make it an invaluable tool for basic research and for the discovery and development of novel ACE inhibitors. This guide provides the fundamental knowledge and practical protocols necessary for the effective utilization of HHL in studying the function and inhibition of this critical enzyme.

References

Chemical and physical properties of N-Benzoyl-Gly-His-Leu.

For Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-Gly-His-Leu, also known by other names such as Hippuryl-His-Leu, is a synthetic tripeptide that serves as a crucial tool in biochemical and pharmaceutical research. Its primary application lies in its use as a substrate for the Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. This guide provides an in-depth overview of the chemical and physical properties of N-Benzoyl-Gly-His-Leu, detailed experimental protocols for its characterization, and a visualization of its application in a common biochemical assay.

Core Chemical and Physical Properties

N-Benzoyl-Gly-His-Leu is a white to off-white powder.[1][2] Its structure consists of a benzoyl group attached to a glycine residue, which is in turn linked to histidine and leucine residues. This composition confers specific chemical and physical characteristics that are essential for its function as an enzyme substrate.

Quantitative Data Summary

The following table summarizes the key quantitative properties of N-Benzoyl-Gly-His-Leu, compiled from various sources. It is important to note that some properties are reported for the hydrated form of the compound.

| Property | Value | References |

| Molecular Formula | C21H27N5O5 (anhydrous) | [1][2][3] |

| C21H27N5O5 · xH2O (hydrated) | [4][5] | |

| Molecular Weight | 429.47 g/mol (anhydrous basis) | [5] |

| 433.50 g/mol (hydrated) | [6] | |

| Melting Point | 108-110 °C (with decomposition) | [6][7] |

| Solubility | Acetic acid: ~50 mg/mL | [1][8] |

| Water: 14.29 mg/mL (with ultrasonic treatment) | [4] | |

| DMSO | [1] | |

| Methanol | [1] | |

| LogP (Predicted) | 1.59 - 1.66 | |

| pKa (Predicted) | 3.26 ± 0.10 | |

| Appearance | White to off-white powder | [1][2] |

| Storage Temperature | -20°C | [2][6][7] |

Experimental Protocols

Accurate characterization of N-Benzoyl-Gly-His-Leu is critical for its effective use in research. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a peptide is a crucial indicator of its purity. For peptides like N-Benzoyl-Gly-His-Leu that may decompose upon heating, specialized techniques are recommended.

Methodology: Fast Scanning Calorimetry (FSC)

Due to the thermal instability of many peptides, conventional slow-heating methods in Differential Scanning Calorimetry (DSC) can lead to decomposition before melting. Fast Scanning Calorimetry (FSC) is a more suitable technique.

-

Instrument: A fast scanning calorimeter.

-

Sample Preparation: A small amount of the peptide powder is placed in the sample holder.

-

Procedure:

-

The sample is subjected to a rapid heating and cooling cycle. Heating rates can be as high as 20,000 K/s.

-

This rapid heating minimizes the time the peptide spends at high temperatures, reducing the likelihood of thermal decomposition.

-

The heat flow is measured as a function of temperature, and the melting point is determined from the resulting thermogram.

-

Solubility Determination

Assessing the solubility of N-Benzoyl-Gly-His-Leu in various solvents is essential for preparing solutions for assays and other experiments.

Methodology: Saturation Shake-Flask Method

-

Solvent Selection: Choose the solvent of interest (e.g., water, acetic acid, DMSO).

-

Sample Preparation: Add an excess amount of N-Benzoyl-Gly-His-Leu to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of an ultrasonic bath can aid in dissolution, particularly in water.[4]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved peptide in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for assessing the purity and quantifying the concentration of N-Benzoyl-Gly-His-Leu.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is typically used for peptide analysis.

-

Mobile Phase: A gradient of two solvents is commonly employed.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 5% to 95% Solvent B over 20-30 minutes).

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV absorbance at 214 nm or 280 nm.

-

Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., the initial mobile phase composition) and filter before injection.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to confirm the molecular weight and structural integrity of N-Benzoyl-Gly-His-Leu.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with ESI-MS, such as a mixture of water, acetonitrile, and a small amount of formic acid.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer.

-

Ionization: Apply a high voltage to the sample solution as it exits a capillary, generating charged droplets that evaporate to produce gas-phase peptide ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum will show a peak or peaks corresponding to the molecular weight of N-Benzoyl-Gly-His-Leu.

Application in Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The primary utility of N-Benzoyl-Gly-His-Leu is as a substrate in assays to measure the activity of ACE and to screen for potential ACE inhibitors. The enzyme cleaves the His-Leu dipeptide from the N-Benzoyl-Gly-His-Leu substrate.

Experimental Workflow for ACE Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro ACE inhibition assay using N-Benzoyl-Gly-His-Leu. The assay measures the amount of hippuric acid (N-Benzoyl-Gly) produced, which can be quantified by HPLC.

This comprehensive guide provides essential information for researchers working with N-Benzoyl-Gly-His-Leu. By understanding its properties and the methodologies for its characterization and use, scientists can effectively employ this valuable tool in their research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine | Semantic Scholar [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to Hippuryl-His-Leu-OH in Research

For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount. This guide provides an in-depth look at Hippuryl-His-Leu-OH, a key substrate in the study of the Renin-Angiotensin System (RAS), a critical pathway in cardiovascular regulation.

Synonyms and Identifiers for this compound

In scientific literature, this compound is known by a variety of names. Clarity in terminology is crucial for accurate research and communication. The following table summarizes the most common synonyms and identifiers for this compound.[1][2][3][4][5][6][7][8][9][10]

| Category | Synonym/Identifier |

| Common Abbreviations | HHL, Hip-His-Leu, Bz-Gly-His-Leu, N-Benzoyl-Gly-His-Leu |

| Full Chemical Names | Hippuryl-L-histidyl-L-leucine, N-(N-(N-benzoylglycyl)-L-histidinyl)-L-leucine, benzoyl-glycyl-histidyl-leucine |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

| CAS Number | 31373-65-6 |

The Role of this compound in the Renin-Angiotensin Signaling Pathway

This compound serves as a synthetic substrate for Angiotensin-Converting Enzyme (ACE), a central enzyme in the Renin-Angiotensin System (RAS).[2][11][12][13][14] The RAS is a hormonal cascade that plays a vital role in regulating blood pressure and fluid balance. The canonical RAS pathway is depicted below.

References

- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. idpublications.org [idpublications.org]

- 8. etflin.com [etflin.com]

- 9. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scialert.net [scialert.net]

- 13. Selectivity of converting-enzyme inhibitors for angiotensin I versus bradykinin hydrolysis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Procuring and Utilizing Research-Grade Hippuryl-His-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview for sourcing high-purity Hippuryl-His-Leu-OH (HHL), a critical substrate for the study of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation, making it a prime target for cardiovascular drug development. This document outlines reputable suppliers, provides a comparative summary of product specifications, and details experimental protocols for ACE inhibition assays.

Understanding the Role of this compound in ACE Research

This compound is a synthetic peptide that serves as a substrate for ACE. The enzyme cleaves HHL into hippuric acid and the dipeptide His-Leu. The rate of this cleavage can be measured using spectrophotometric or fluorometric methods, providing a reliable means to determine ACE activity. Consequently, HHL is an indispensable tool for screening potential ACE inhibitors, which are a cornerstone in the treatment of hypertension and other cardiovascular diseases.

Sourcing Research-Grade this compound

Several reputable chemical suppliers offer research-grade this compound. The choice of supplier may depend on factors such as purity requirements, available quantities, cost, and geographical location. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Name/Number | Purity Specification | Molecular Weight (Anhydrous) | CAS Number | Additional Notes |

| Sigma-Aldrich (Merck) | H1635 / 859052 | ≥98% (HPLC) / 99% | 429.47 g/mol [1] | 207386-82-3 | Certificates of Analysis are available online providing lot-specific data.[1] |

| Bachem | 4002147 | Not explicitly stated on product page | 429.48 g/mol [2] | 31373-65-6 | Distributed by Fisher Scientific. Product is described as a substrate for spectrophotometric and fluorometric assays.[2][3] |

| Tokyo Chemical Industry (TCI) | H1711 | >98.0% (HPLC)[4] | 429.48 g/mol (as anhydrous)[4] | 207386-82-3 | Product specifications and Certificates of Analysis are available on their website.[4][5] |

| Santa Cruz Biotechnology | sc-221087 | ≥98%[6] | 429.47 g/mol [6] | 207386-82-3 | Certificate of Analysis available upon request.[6] |

| MP Biomedicals | 02101861 | Not explicitly stated on product page | 429.5 g/mol | 31373-65-6 | - |

| Lab Pro Inc. | H1711-100MG | Min. 98.0% (HPLC) | 429.48 g/mol | 207386-82-3 | - |

| ChemicalBook | CB5403976 | Not explicitly stated on product page | 429.47 g/mol [7] | 31373-65-6 | Provides a list of various suppliers.[7] |

The Renin-Angiotensin Signaling Pathway

The following diagram illustrates the central role of ACE in the renin-angiotensin system, the target of inhibitors studied using this compound.

Experimental Protocols for ACE Inhibition Assays

The following are detailed methodologies for spectrophotometric and fluorometric ACE inhibition assays using this compound.

Spectrophotometric Assay

This method is based on the measurement of hippuric acid, a product of HHL cleavage by ACE, which absorbs light at 228 nm.

Materials:

-

This compound (HHL)

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Deionized water

-

Test compounds (potential ACE inhibitors)

-

Captopril (positive control)

Procedure:

-

Preparation of Reagents:

-

Prepare a 5 mM solution of HHL in sodium borate buffer.

-

Prepare a solution of ACE in deionized water. The final concentration in the assay will depend on the enzyme's specific activity.

-

Prepare various concentrations of the test compounds and captopril in the appropriate solvent.

-

-

Assay Protocol:

-

To a microcentrifuge tube, add 50 µL of the test compound or control solution.

-

Add 50 µL of the 5 mM HHL solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the ACE solution and incubate at 37°C for 30-90 minutes.[8]

-

Stop the reaction by adding 250 µL of 1 M HCl.[8]

-

-

Extraction and Measurement:

-

Add 1.5 mL of ethyl acetate to the reaction mixture and vortex vigorously for 1 minute to extract the hippuric acid.[8]

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in 1-3 mL of deionized water.[9]

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the test compound.

-

Fluorometric Assay

This method offers higher sensitivity and is based on the reaction of the newly formed dipeptide, His-Leu, with a fluorescent probe.

Materials:

-

All materials from the spectrophotometric assay

-

o-Phthaldialdehyde (OPA)

-

Sodium hydroxide (NaOH), 3% (w/v)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

Procedure:

The initial enzymatic reaction is the same as in the spectrophotometric assay (steps 1 and 2). The subsequent steps are modified for fluorometric detection.

-

Reaction Termination and pH Adjustment:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Neutralize the reaction mixture by adding an appropriate volume of NaOH.

-

-

Fluorescent Labeling:

-

Prepare the OPA reagent by dissolving it in a suitable solvent like methanol, then mixing with the phosphate buffer.

-

Add a specific volume of the OPA reagent to each reaction tube.

-

Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for the development of the fluorescent adduct.

-

-

Measurement:

-

Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 360-390 nm and an emission wavelength of around 450-490 nm.

-

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition is calculated similarly to the spectrophotometric method, using fluorescence intensity values instead of absorbance.

-

Experimental Workflow for ACE Inhibition Assay

The following diagram outlines the typical workflow for an in vitro ACE inhibition assay.

References

- 1. N-Hippuryl-His-Leu powder, = 98 HPLC 207386-83-2 [sigmaaldrich.com]

- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. N-Hippuryl-L-histidyl-L-leucine 207386-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. N-Hippuryl-L-histidyl-L-leucine 207386-83-2 | TCI EUROPE N.V. [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. HIPPURYL-HIS-LEU | 31373-65-6 [amp.chemicalbook.com]

- 8. Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl | springermedizin.de [springermedizin.de]

- 9. etflin.com [etflin.com]

A Comprehensive Technical Guide to the Handling and Storage of Hippuryl-His-Leu-OH Powder

For Researchers, Scientists, and Drug Development Professionals

Hippuryl-L-histidyl-L-leucine (Hippuryl-His-Leu-OH), a synthetic tripeptide, is a crucial substrate for the angiotensin-converting enzyme (ACE).[1][2][3][4][5] Its stability and proper handling are paramount to ensure accurate and reproducible experimental outcomes in research and drug development. This guide provides an in-depth overview of the recommended handling and storage conditions for this compound powder.

Physicochemical Properties

This compound is a white to off-white powder.[5][6] Its molecular formula is C21H27N5O5, with a molecular weight of approximately 429.47 g/mol on an anhydrous basis.[1][2][4] It is often supplied as a hydrate.[7][8]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound powder. The recommended storage temperature is -20°C.[5][6] It is also advised to keep the container tightly closed in a cool, dry place.[1]

| Parameter | Recommended Condition | Source |

| Storage Temperature | -20°C | [5][6] |

| Container | Tightly closed | [1] |

| Environment | Cool, dry place | [1] |

Handling and Safety Precautions

When handling this compound powder, it is essential to adhere to standard laboratory safety practices to minimize exposure and ensure personnel safety.

| Precaution | Recommendation | Source |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-impermeable gloves, and a full-face respirator if exposure limits are exceeded. | [9] |

| Ventilation | Ensure adequate ventilation. | [9] |

| Handling | Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. | [1][9] |

| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. | [9] |

| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [9] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. Consult a doctor. | [9] |

| First Aid (Ingestion) | Rinse mouth with water. | [9] |

| Disposal | Collect and arrange for disposal in suitable, closed containers. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. | [9] |

Solubility

This compound is soluble in acetic acid at a concentration of approximately 50 mg/mL.[5][6]

| Solvent | Solubility | Source |

| Acetic Acid | ~50 mg/mL | [5][6] |

Experimental Workflow: Preparation for ACE Inhibition Assay

The following diagram illustrates a general workflow for the preparation of this compound for use in an angiotensin-converting enzyme (ACE) inhibition assay.

Caption: Workflow for Preparing this compound Solution.

Experimental Protocol: Fluorometric Assay for ACE Activity

A common application of this compound is in the fluorometric assay for measuring ACE activity. The cleavage of this compound by ACE yields hippuric acid and His-Leu. The released His-Leu can then be quantified by generating a fluorescent adduct with o-phthalaldehyde.[3]

Materials:

-

This compound

-

Angiotensin-Converting Enzyme (ACE)

-

Assay Buffer (e.g., 100 mM HEPES buffer with 300 mM NaCl and 10 µM ZnCl2, pH 8.3)

-

o-Phthalaldehyde (OPA) reagent

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare Substrate Solution: Dissolve this compound in the assay buffer to the desired final concentration.

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compound (potential ACE inhibitor) in the assay buffer. Prepare a solution of ACE in the assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add the test compound or vehicle control.

-

Add the ACE solution to each well and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

Incubate the reaction mixture at 37°C for a specified duration.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a suitable stop solution (e.g., NaOH).

-

Add the OPA reagent to each well to react with the newly formed His-Leu.

-

Incubate in the dark at room temperature to allow for the development of the fluorescent adduct.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (typically around 360 nm for excitation and 490 nm for emission).

-

Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound by comparing the fluorescence in the sample wells to the control wells.

This in-depth guide provides essential information for the proper handling and storage of this compound powder, ensuring its effective use in research and development. Adherence to these guidelines will contribute to the reliability and accuracy of experimental results.

References

- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 2. scbt.com [scbt.com]

- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. hippuryl-L-histidyl-L-leucine | C21H27N5O5 | CID 94418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Hippuryl-His-Leu powder, = 98 HPLC 207386-83-2 [sigmaaldrich.com]

- 6. HIPPURYL-HIS-LEU | 31373-65-6 [amp.chemicalbook.com]

- 7. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Hippuryl-His-Leu 99 207386-83-2 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Safety Guide on N-Hippuryl-L-histidyl-L-leucine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for N-Hippuryl-L-histidyl-L-leucine hydrate, a substrate commonly used in angiotensin-converting enzyme (ACE) research.[1][2] The following sections detail the compound's properties, safety protocols, and emergency procedures to ensure its safe handling in a laboratory setting.

Chemical and Physical Properties

N-Hippuryl-L-histidyl-L-leucine hydrate is a white to off-white powder.[3] While many of its toxicological and ecological properties have not been fully investigated, its known physical and chemical characteristics are summarized below.[1]

| Property | Value | Reference |

| Molecular Formula | C21H27N5O5 · xH2O | [3][4] |

| Molecular Weight | 429.47 g/mol (anhydrous basis) | [1][3][4][5] |

| CAS Number | 207386-83-2 | [3][4] |

| EC Number | 250-597-9 | [1] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 108-110 °C (decomposition) | [6] |

| Purity | ≥98% | [2][3] |

| Solubility | Soluble in acetic acid (~50 mg/mL) | |

| Storage Temperature | -20°C or 2-8°C | [7] |

Hazard Identification and Classification

According to available safety data sheets, N-Hippuryl-L-histidyl-L-leucine hydrate is not classified as a hazardous substance.[1] However, the chemical, physical, and toxicological properties have not been thoroughly investigated, and it should be handled with care.[1]

GHS Label Elements:

-

Pictogram(s): No data available

-

Signal word: No data available

-

Hazard statement(s): No data available

-

Precautionary statement(s): No data available

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling:

-

Handle in a well-ventilated area.[8]

-

Avoid the formation of dust and aerosols.[8]

-

Use non-sparking tools.[8]

-

Wear suitable protective clothing.[8]

Storage:

-

Keep in a dry, cool, and well-ventilated place.[8]

-

Recommended storage temperatures are between 2-10°C or at -20°C.[1]

The following diagram outlines the recommended personal protective equipment to be used when handling N-Hippuryl-L-histidyl-L-leucine hydrate.

First-Aid Measures

In the event of exposure, follow these first-aid measures and seek medical attention if symptoms persist.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8] |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[8] |

| Eye Contact | Rinse with pure water for at least 15 minutes.[8] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[8] |

This diagram illustrates the appropriate first-aid response in case of accidental exposure.

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions:

-

Environmental Precautions:

-

Prevent the chemical from entering drains.

-

-

Methods for Cleaning Up:

The following diagram outlines the logical steps for responding to an accidental release.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: No data is available on specific hazards arising from the chemical.

-

Protective Equipment: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1]

Toxicological and Ecological Information

There is limited data available regarding the toxicological and ecological effects of N-Hippuryl-L-histidyl-L-leucine hydrate.

-

Acute Toxicity: No data available.[1]

-

Skin Corrosion/Irritation: No data available.[1]

-

Serious Eye Damage/Irritation: No data available.[1]

-

Respiratory or Skin Sensitization: No data available.[1]

-

Toxicity to fish, daphnia, algae, and microorganisms: No data available.[8]

-

Persistence and Degradability: No data available.[8]

-

Bioaccumulative Potential: No data available.[8]

-

Mobility in Soil: No data available.[8]

Given the lack of comprehensive data, it is imperative to handle this compound with the utmost care and prevent its release into the environment.

References

- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 2. scbt.com [scbt.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. hippuryl-L-histidyl-L-leucine | C21H27N5O5 | CID 94418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Hippuryl-L-histidyl-L-leucine 207386-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. echemi.com [echemi.com]

Measuring Angiotensin-Converting Enzyme (ACE) Activity: A Technical Guide Using Synthetic Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and methodologies for measuring the activity of Angiotensin-Converting Enzyme (ACE) using synthetic substrates. ACE is a crucial enzyme in the renin-angiotensin system (RAS), playing a significant role in blood pressure regulation, making it a key target for the development of antihypertensive drugs.[1][2] The accurate measurement of ACE activity is paramount for screening potential inhibitors and understanding its physiological and pathological roles. This guide details various assay methodologies, including spectrophotometric, fluorometric, and high-performance liquid chromatography (HPLC)-based approaches, complete with experimental protocols and quantitative data.

Core Principles of ACE Activity Measurement

Angiotensin-Converting Enzyme (EC 3.4.15.1) is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] It also inactivates the vasodilator bradykinin. The measurement of ACE activity in vitro relies on the use of synthetic substrates that are specifically cleaved by the enzyme. The rate of this cleavage, which can be monitored by various detection methods, is directly proportional to the ACE activity in the sample.

The general principle involves incubating a sample containing ACE with a synthetic substrate under optimized conditions of pH, temperature, and ionic strength. The enzymatic reaction leads to the formation of a product that can be quantified. Common synthetic substrates mimic the natural C-terminal dipeptide cleavage action of ACE.

Methodologies for Measuring ACE Activity

Several methods have been developed to measure ACE activity, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, throughput, and the nature of the sample being analyzed.

Spectrophotometric Assays

Spectrophotometric assays are widely used due to their simplicity and accessibility. These methods typically involve a substrate that, upon cleavage by ACE, results in a product with a different absorbance spectrum.

The N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) substrate is a popular choice for continuous monitoring of ACE activity.[3][4][5][6][7][8][9][10] ACE cleaves FAPGG into N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and glycylglycine. This hydrolysis causes a decrease in absorbance at 340 nm, which can be monitored over time.[3][4][5][6][7][8][10]

Experimental Workflow: FAPGG-Based Spectrophotometric Assay

Caption: Workflow for the FAPGG-based spectrophotometric ACE activity assay.

The substrate hippuryl-L-histidyl-L-leucine (HHL) is another commonly used substrate.[2][4][5][6][11] ACE hydrolyzes HHL to release hippuric acid (HA) and the dipeptide L-histidyl-L-leucine.[2][11] The amount of hippuric acid produced can be quantified spectrophotometrically at 228 nm after extraction with an organic solvent like ethyl acetate.[2] Alternatively, a colorimetric reaction can be employed where hippuric acid reacts with benzene sulfonyl chloride in the presence of quinoline to produce a colored product.[12][13]

Enzymatic Reaction: HHL Cleavage by ACE

Caption: ACE catalyzes the hydrolysis of HHL to hippuric acid and L-histidyl-leucine.

Fluorometric Assays

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. These assays utilize substrates that are either internally quenched or become fluorescent upon cleavage by ACE.

A commonly used fluorogenic substrate is o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline.[14][15] In its intact form, the fluorescence of the o-aminobenzoyl group is quenched by the p-nitro-L-phenylalanyl group. Upon hydrolysis by ACE, the fluorescent o-aminobenzoylglycine is released, leading to an increase in fluorescence that can be monitored at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[1][14] This method is advantageous as it is a one-step, continuous assay that is well-suited for high-throughput screening.[14]

Signaling Pathway: Fluorogenic Substrate Cleavage

Caption: ACE cleavage of a quenched fluorogenic substrate leads to increased fluorescence.

HPLC-Based Assays

High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and specific method for measuring ACE activity.[11][16] This technique is particularly useful for complex samples where interfering substances may be present. The most common HPLC method involves the use of HHL as a substrate. After the enzymatic reaction, the mixture is analyzed by reverse-phase HPLC to separate and quantify the hippuric acid product.[11][17] The amount of hippuric acid is determined by measuring its absorbance at 228 nm.[16]

Experimental Protocols

The following are generalized protocols for the different ACE activity assays. It is important to note that optimal conditions may vary depending on the source of ACE and the specific laboratory setup.

Protocol for FAPGG-Based Spectrophotometric Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES with 300 mM NaCl, pH 8.0.

-

FAPGG Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of 0.5 mM.

-

-

Assay Procedure:

-

Pipette 10-50 µL of the sample (e.g., serum, diluted tissue homogenate) into a cuvette.

-

Add assay buffer to a final volume of 950 µL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the FAPGG substrate solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder at 37°C.[3]

-

-

Calculation of ACE Activity:

-

The activity is calculated from the linear rate of absorbance decrease using the molar extinction coefficient of FAPGG.

-

Protocol for HHL-Based HPLC Assay

-

Reagent Preparation:

-

Assay Procedure:

-

In a microcentrifuge tube, mix 20 µL of the sample with 30 µL of assay buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

Add 50 µL of the HHL substrate solution to start the reaction and incubate at 37°C for 30-60 minutes.[17]

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Centrifuge the sample to pellet any precipitate.

-

Filter the supernatant and inject an aliquot into the HPLC system.

-

-

HPLC Analysis:

-

Use a C18 reverse-phase column.

-

The mobile phase can be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.[16]

-

Monitor the elution of hippuric acid at 228 nm.

-

Quantify the hippuric acid peak by comparing its area to a standard curve of known hippuric acid concentrations.

-

Protocol for Fluorometric Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl with 150 mM NaCl and 10 µM ZnCl₂, pH 7.5.

-

Fluorogenic Substrate Solution: Prepare a stock solution of o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10-20 µL of the sample.

-

For inhibitor screening, add the inhibitor at this stage.

-

Add assay buffer to bring the volume to 80 µL.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (Ex: 320 nm, Em: 405 nm) over time at 37°C.[1]

-

-

Data Analysis:

-

Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, calculate the percent inhibition and determine the IC50 value.

-

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used synthetic substrates and a standard ACE inhibitor.

Table 1: Kinetic Parameters of Synthetic Substrates for ACE

| Substrate | Detection Method | Km (mM) | Vmax (relative) | Reference |

| FAPGG | Spectrophotometric | 0.31 | - | [19] |

| HHL | Spectrophotometric/HPLC | 0.21 | - | [20] |

| Z-Phe-His-Leu | Fluorometric | - | - | [21] |

| o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline | Fluorometric | - | - | [14][15] |

Note: Vmax values are highly dependent on the enzyme concentration and purity and are therefore presented relatively. Km values can also vary with assay conditions.

Table 2: IC50 Values for the ACE Inhibitor Captopril

| Substrate Used | Assay Method | IC50 | Reference |

| HHL | Spectrophotometric | 18.0 nM | [13] |

| HHL | HPLC | Similar to literature values | [5][6] |

| FAPGG | Spectrophotometric | Similar to literature values | [5][6] |

Conclusion

The measurement of ACE activity using synthetic substrates is a fundamental technique in cardiovascular research and drug development. This guide has provided an in-depth overview of the core principles and detailed methodologies for spectrophotometric, fluorometric, and HPLC-based assays. The choice of a specific method will depend on the research question, sample type, and available instrumentation. By following the detailed protocols and understanding the underlying principles, researchers can obtain reliable and reproducible data on ACE activity, facilitating the discovery and characterization of novel ACE inhibitors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 7. Angiotensin Converting Enzyme (ACE) Activity Assay Kit (UV Spectrophotometer) - Alta DiagnoTech [altadiagnotech.com]

- 8. buhlmannlabs.com [buhlmannlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Angiotensin Converting Enzyme (ACE1) Activity Assay Kit - Elabscience® [elabscience.com]

- 11. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ACE-inhibitory activity assay: IC50 [protocols.io]

- 16. spkx.net.cn [spkx.net.cn]

- 17. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. idpublications.org [idpublications.org]

- 19. Direct spectrophotometric assay for angiotensin-converting enzyme in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Angiotensin converting enzyme: substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Spectrophotometric Assay of ACE Activity using Hippuryl-His-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical signaling pathway involved in the regulation of blood pressure and cardiovascular homeostasis.[1][2][3][4] The Angiotensin-Converting Enzyme (ACE) is a key component of this system, catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin.[2][4][5] Consequently, ACE has emerged as a major therapeutic target for the management of hypertension and related cardiovascular disorders. The development of ACE inhibitors is a significant area of research in drug discovery.

This document provides a detailed protocol for a common in vitro spectrophotometric assay to determine ACE activity and to screen for potential ACE inhibitors using Hippuryl-L-histidyl-L-leucine (HHL) as a substrate.[5][6][7] This assay is based on the enzymatic cleavage of HHL by ACE to yield hippuric acid (HA) and the dipeptide histidyl-leucine.[8] The formation of hippuric acid is quantified by measuring the increase in absorbance at 228 nm, which is directly proportional to the ACE activity.[6][8]

Principle of the Assay

The spectrophotometric assay for ACE activity using HHL as a substrate is a reliable and widely used method.[5][6][7] The fundamental principle lies in the enzymatic action of ACE on the synthetic substrate Hippuryl-His-Leu (HHL). ACE catalyzes the hydrolysis of the peptide bond between the phenylalanine and glycine residues of HHL, releasing hippuric acid (HA) and the dipeptide His-Leu. The concentration of the produced hippuric acid can be determined by measuring the absorbance of the solution at 228 nm, as hippuric acid has a distinct absorption maximum at this wavelength. The amount of hippuric acid formed is directly proportional to the enzymatic activity of ACE. When a potential inhibitor is present, the rate of HHL hydrolysis is reduced, leading to a decrease in hippuric acid formation and a corresponding lower absorbance at 228 nm.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Angiotensin Converting Enzyme (ACE) from rabbit lung | Sigma-Aldrich | A6778 |

| Hippuryl-L-histidyl-L-leucine (HHL) | Sigma-Aldrich | H1635 |

| Captopril (positive control) | Sigma-Aldrich | C4042 |

| Sodium Borate | Fisher Scientific | S253 |

| Sodium Chloride (NaCl) | Fisher Scientific | S271 |

| Hydrochloric Acid (HCl) | Fisher Scientific | A144 |

| Deionized Water | --- | --- |

Reagent Preparation

1. Assay Buffer (100 mM Sodium Borate Buffer with 300 mM NaCl, pH 8.3)

-

Dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in approximately 90 mL of deionized water.

-

Adjust the pH to 8.3 using 1 M NaOH or 1 M HCl.

-

Bring the final volume to 100 mL with deionized water.

-

Store at 4°C.

2. Substrate Solution (5 mM HHL in Assay Buffer)

-

Dissolve 21.47 mg of HHL in 10 mL of Assay Buffer.[6]

-

This solution should be prepared fresh before each experiment.

3. ACE Solution (100 mU/mL in Assay Buffer)

-

Reconstitute lyophilized ACE in the Assay Buffer to a stock concentration of 1 U/mL.

-

On the day of the experiment, dilute the stock solution to a working concentration of 100 mU/mL with Assay Buffer.

-

Keep the enzyme solution on ice.

4. Positive Control (Captopril Solutions)

-

Prepare a 1 mg/mL stock solution of Captopril in deionized water.

-

Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 1 nM to 1 µM) for IC50 determination.

5. Test Sample (Inhibitor) Solutions

-

Dissolve the test compounds in a suitable solvent (e.g., deionized water, DMSO).

-

Prepare a series of dilutions of the test samples in the Assay Buffer. Ensure the final solvent concentration in the assay does not exceed 1%.

Experimental Protocol

The following protocol is designed for a 96-well UV-transparent microplate format.

1. Assay Plate Setup:

-

Blank: 150 µL Assay Buffer + 50 µL Substrate Solution.

-

Control (100% ACE activity): 100 µL Assay Buffer + 50 µL ACE Solution + 50 µL Substrate Solution.

-

Sample: 100 µL Sample Solution (at various concentrations) + 50 µL ACE Solution + 50 µL Substrate Solution.

-

Positive Control: 100 µL Captopril Solution (at various concentrations) + 50 µL ACE Solution + 50 µL Substrate Solution.

2. Incubation:

-

Add 100 µL of Assay Buffer (for control) or the respective inhibitor solutions (sample/positive control) to the designated wells of the microplate.

-

Add 50 µL of the ACE working solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.[9]

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all wells.[9]

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.[6][9]

3. Termination of Reaction:

-

Stop the reaction by adding 50 µL of 1 M HCl to each well.

4. Absorbance Measurement:

-

Measure the absorbance of each well at 228 nm using a microplate reader.

Data Analysis

1. Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the control well (100% ACE activity).

-

A_sample is the absorbance of the well containing the test sample.

2. Determination of IC50: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is then performed to fit the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Hypothetical Absorbance Data for ACE Inhibition Assay

| Well Type | Inhibitor Concentration | Absorbance at 228 nm (Mean ± SD) |

| Blank | --- | 0.052 ± 0.003 |

| Control | 0 | 0.854 ± 0.021 |

| Captopril | 1 nM | 0.781 ± 0.018 |

| Captopril | 10 nM | 0.435 ± 0.015 |

| Captopril | 100 nM | 0.112 ± 0.009 |

| Test Compound A | 1 µM | 0.698 ± 0.025 |

| Test Compound A | 10 µM | 0.351 ± 0.019 |

| Test Compound A | 100 µM | 0.158 ± 0.011 |

Table 2: Calculated Percentage Inhibition and IC50 Values

| Inhibitor | Concentration | % Inhibition (Mean ± SD) | IC50 |

| Captopril | 1 nM | 8.5 ± 2.1 | 8.5 nM[10][11] |

| Captopril | 10 nM | 49.1 ± 1.8 | |

| Captopril | 100 nM | 86.9 ± 1.1 | |

| Test Compound A | 1 µM | 18.3 ± 2.9 | 8.2 µM |

| Test Compound A | 10 µM | 58.9 ± 2.2 | |

| Test Compound A | 100 µM | 81.5 ± 1.3 |

Visualizations

Caption: Experimental workflow for the spectrophotometric ACE inhibition assay.

Caption: Principle of the ACE enzymatic reaction and inhibition.

Caption: Simplified diagram of the Renin-Angiotensin System (RAS).

References

- 1. researchgate.net [researchgate.net]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 6. idpublications.org [idpublications.org]

- 7. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Fluorometric Angiotensin-Converting Enzyme (ACE) Activity Assay

Introduction

The Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical pathway in regulating blood pressure, vascular remodeling, and electrolyte balance.[1] ACE primarily catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasopressor Angiotensin II.[2][3] Consequently, the inhibition of ACE is a cornerstone therapeutic strategy for managing hypertension and heart failure.[2] This application note details a robust and sensitive fluorometric assay for measuring ACE activity using Hippuryl-His-Leu-OH (HHL) as a substrate. The assay principle is a two-step enzymatic and chemical reaction. First, ACE hydrolyzes HHL to yield hippuric acid and the dipeptide Histidyl-Leucine (His-Leu).[2] Subsequently, the liberated His-Leu, which contains a primary amine, is reacted with o-phthaldialdehyde (OPA) to generate a fluorescent product that can be quantified.[4][5] This method provides a reliable platform for studying ACE kinetics and for high-throughput screening of potential ACE inhibitors.

Biochemical Principle

The assay relies on the enzymatic cleavage of the non-fluorescent substrate this compound by ACE. The resulting dipeptide product, His-Leu, is then derivatized with o-phthaldialdehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole adduct. The intensity of the fluorescence is directly proportional to the amount of His-Leu produced, and thus to the ACE activity in the sample.

Figure 1: Biochemical pathway of the fluorometric ACE assay.

Materials and Reagents

The following table lists the necessary reagents and materials for the assay.

| Reagent/Material | Purpose | Recommended Storage |

| ACE Enzyme (e.g., from rabbit lung) | Positive Control & Standard Curve Generation | -20°C or -80°C |

| This compound (HHL) | ACE Substrate | -20°C |

| Assay Buffer | Maintain optimal pH and ionic strength | 4°C |

| o-phthaldialdehyde (OPA) Reagent | Fluorogenic labeling of His-Leu | 4°C (Protect from light) |

| Sodium Hydroxide (NaOH) Solution | Stop the enzymatic reaction | Room Temperature |

| Hydrochloric Acid (HCl) Solution | Stop the OPA labeling reaction | Room Temperature |

| Captopril or Lisinopril | ACE Inhibitor (for inhibition control) | -20°C |

| Samples (Serum, Plasma, Lysates) | Source of ACE to be measured | -80°C |

| Black 96-well Microplate | Low background fluorescence measurements | Room Temperature |

| Fluorescence Microplate Reader | Signal Detection | N/A |

Experimental Protocols

1. Reagent Preparation

-

Assay Buffer (100 mM Borate Buffer, 300 mM NaCl, pH 8.3): Prepare a buffer containing 100 mM boric acid and 300 mM sodium chloride. Adjust the pH to 8.3 with NaOH.

-

HHL Substrate Solution (7 mM): Dissolve this compound in the Assay Buffer to a final concentration of 7 mM. Prepare fresh before use.

-

OPA Reagent (20 mg/mL): Dissolve o-phthaldialdehyde in a suitable solvent like methanol to a concentration of 20 mg/mL. This reagent often includes a thiol (e.g., 2-mercaptoethanol) to facilitate the reaction.[5][6]

-

Enzyme Stop Solution (0.34 M NaOH): Prepare a 0.34 M solution of sodium hydroxide in deionized water.[5]

-

Labeling Stop Solution (3 M HCl): Prepare a 3 M solution of hydrochloric acid in deionized water.[5]

-

Sample Preparation: Serum and plasma samples should be diluted with Assay Buffer.[1] Tissue or cell lysates should be prepared using a suitable lysis buffer and centrifuged to remove insoluble material.[1]

2. Assay Workflow

The general workflow for conducting the ACE activity assay is outlined below.

Figure 2: Experimental workflow for the fluorometric ACE assay.

3. Step-by-Step Assay Procedure

The following protocol is based on a 96-well plate format. Adjust volumes as necessary.

-

Plate Setup: Add 25 µL of samples (diluted serum, lysates), controls (ACE enzyme for positive control, buffer for blank), and potential inhibitors to the appropriate wells of a black 96-well plate.[5]

-

Pre-incubation: Pre-incubate the plate at 37°C for 20 minutes.[5]

-

Reaction Initiation: Add 10 µL of the 7 mM HHL substrate solution to all wells to start the reaction.[5]

-

Enzymatic Incubation: Incubate the plate at 37°C for 2 hours.[5]

-

Stop Enzymatic Reaction: Terminate the reaction by adding 150 µL of 0.34 M NaOH to each well.[5]

-

Fluorogenic Labeling: Add 20 µL of the 20 mg/mL OPA reagent to each well and incubate at room temperature for 10 minutes, protected from light.[5]

-

Stop Labeling Reaction: Stop the labeling reaction by adding 50 µL of 3 M HCl.[5]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~535 nm.[5]

Table 1: Example Plate Layout

| Well | 1-3 | 4-6 | 7-9 | 10-12 |

| A | Blank | Pos. Control | Sample 1 | Sample 1 + Inhibitor |

| B | Blank | Pos. Control | Sample 2 | Sample 2 + Inhibitor |

| C | Blank | Pos. Control | Sample 3 | Sample 3 + Inhibitor |

Table 2: Summary of Typical Reaction Parameters

| Parameter | Value |

| Sample/Control Volume | 25 µL |

| Substrate (HHL) Volume | 10 µL |

| Substrate Concentration | 7 mM |

| Enzymatic Incubation | 2 hours at 37°C |

| NaOH Stop Solution Volume | 150 µL |

| OPA Reagent Volume | 20 µL |

| OPA Incubation | 10 minutes at Room Temperature |

| HCl Stop Solution Volume | 50 µL |

| Excitation Wavelength | ~355 nm |

| Emission Wavelength | ~535 nm |

Data Analysis

-

Correct for Background Fluorescence: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.

-

Calculate Relative ACE Activity: The corrected fluorescence of a sample is directly proportional to its ACE activity.

-

Calculate Percentage Inhibition: For inhibitor screening, the percentage of ACE inhibition can be calculated using the following formula:

% Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] x 100

Where:

-

Activity_control is the corrected fluorescence of the ACE-containing sample without any inhibitor.

-

Activity_inhibitor is the corrected fluorescence of the ACE-containing sample with the inhibitor.

-

-

IC50 Determination: For dose-response analysis, plot the percentage inhibition against a range of inhibitor concentrations (typically on a logarithmic scale) and fit the data to a sigmoidal curve to determine the IC50 value, which is the concentration of inhibitor required for 50% inhibition.[7]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4.4. ACE Activity Assay [bio-protocol.org]

- 6. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring ACE Inhibition in Serum Samples with Hippuryl-His-Leu-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and cardiovascular homeostasis through its role in the renin-angiotensin-aldosterone system (RAAS). It primarily catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a cornerstone in the treatment of hypertension and other cardiovascular diseases. The in vitro assay of ACE activity is crucial for the screening and characterization of potential ACE inhibitors.

This document provides a detailed protocol for measuring ACE inhibition in serum samples using the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL). The assay is based on the enzymatic cleavage of HHL by ACE to yield hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of hippuric acid produced is quantified, and the inhibitory effect of a test compound is determined by the reduction in hippuric acid formation.

Principle of the Assay

The fundamental principle of this ACE inhibition assay lies in the enzymatic reaction where ACE cleaves the substrate Hippuryl-His-Leu (HHL). The reaction can be summarized as follows:

Hippuryl-L-Histidyl-L-Leucine (HHL) + H₂O --(ACE)--> Hippuric Acid (HA) + L-Histidyl-L-Leucine

The activity of ACE is determined by measuring the amount of hippuric acid formed over a specific period. The inhibitory potential of a compound is assessed by its ability to reduce the rate of this reaction. The quantification of hippuric acid can be achieved through several methods, with spectrophotometry and high-performance liquid chromatography (HPLC) being the most common.

-

Spectrophotometric Method: This is one of the most widely used methods, originally described by Cushman and Cheung.[1][2] It involves the extraction of the formed hippuric acid into an organic solvent (typically ethyl acetate) followed by the measurement of its absorbance at 228 nm.[2][3][4]

-

HPLC Method: This method offers high sensitivity and resolution for the separation and quantification of hippuric acid from the reaction mixture, providing a more direct and often more accurate measurement.[5]

-

Colorimetric Method: Modifications to the spectrophotometric method exist that involve a colorimetric reaction to quantify hippuric acid, which can simplify the procedure and may not require an extraction step.[6][7]

This protocol will focus on the widely adopted spectrophotometric method.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the central role of ACE in the RAAS pathway.

Experimental Protocols

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

-

Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich)

-

Captopril (positive control) (e.g., Sigma-Aldrich)

-

Sodium Borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Deionized water

-

Serum samples (to be tested for ACE inhibitory activity)

-

Test compounds (potential ACE inhibitors) dissolved in an appropriate solvent

-

Microcentrifuge tubes

-

Pipettes and tips

-

Water bath or incubator at 37°C

-

Centrifuge

-

UV-Vis Spectrophotometer or microplate reader capable of reading at 228 nm

-

Quartz cuvettes or UV-transparent microplates

Reagent Preparation

-

ACE Solution (e.g., 4 mU/mL): Dissolve ACE powder in cold sodium borate buffer to the desired concentration. Prepare fresh daily and keep on ice. The optimal concentration may need to be determined empirically.[3]

-

HHL Substrate Solution (e.g., 5 mM): Dissolve HHL in sodium borate buffer. This solution can be stored at -20°C for several weeks.[7]

-

Captopril Solution (Positive Control): Prepare a stock solution of captopril in deionized water and make serial dilutions to generate a dose-response curve.

-

Test Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., deionized water, DMSO) at various concentrations. Ensure the final solvent concentration in the assay does not interfere with the enzyme activity.

Experimental Workflow

The following diagram outlines the key steps in the ACE inhibition assay.

Assay Procedure

The following protocol is a general guideline and may require optimization for specific experimental conditions. It is based on the method of Cushman and Cheung.[1][3]

-

Assay Setup: Prepare microcentrifuge tubes for each reaction condition (control, blank, and test inhibitor concentrations) in triplicate.

-

Control: Contains ACE, HHL, and buffer (no inhibitor).

-

Blank: Contains HHL and buffer (no ACE or inhibitor). This is to account for any non-enzymatic hydrolysis of HHL.

-

Test Inhibitor: Contains ACE, HHL, and the test compound at a specific concentration.

-

Positive Control: Contains ACE, HHL, and a known inhibitor like captopril.

-

-

Pre-incubation:

-

To the respective tubes, add 50 µL of sodium borate buffer (for control and blank) or 50 µL of the test inhibitor/captopril solution.

-

Add 50 µL of the ACE solution to the control, test inhibitor, and positive control tubes. Do not add ACE to the blank tubes.

-

Pre-incubate the mixtures at 37°C for 5-10 minutes.[7]

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding 50 µL of the HHL substrate solution to all tubes.

-

Mix gently and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[7]

-

-

Termination of Reaction:

-

Stop the reaction by adding 200 µL of 1 M HCl to each tube.[3]

-

-

Extraction of Hippuric Acid:

-

Add 1.5 mL of ethyl acetate to each tube.

-

Vortex vigorously for 15-30 seconds to extract the hippuric acid into the organic phase.

-

Centrifuge the tubes at approximately 4000 rpm for 10-15 minutes to separate the aqueous and organic layers.[3]

-

-

Sample Preparation for Measurement:

-

Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new clean tube.

-

Evaporate the ethyl acetate to dryness. This can be done at room temperature in a fume hood or using a gentle stream of nitrogen.[3]

-

Reconstitute the dried hippuric acid residue in 1.0 - 3.0 mL of deionized water or buffer.[3]

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the reconstituted solutions at 228 nm using a UV-Vis spectrophotometer. Use deionized water or the reconstitution buffer as the blank for the spectrophotometer.

-

Calculation of ACE Inhibition

The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_inhibitor) / A_control ] x 100

Where:

-

A_control is the absorbance of the control reaction (with ACE but without inhibitor).

-